1,2,3,4,6,7-Hexachloronaphthalene

Dioxin-like toxicity AhR agonism Relative potency

This product is the defined congener 1,2,3,4,6,7-Hexachloronaphthalene (PCN-66). Generic substitution is scientifically invalid due to congener-specific AhR binding, a 5-fold CYP1A1 induction potency difference versus PCN-67, and a unique Kovats retention index (2378 on DB-5). Its single-crystal XRD fingerprint (space group P2₁/c) guarantees solid-state identity. Essential for accurate TEQ calculations in DR-CALUX bioassays and GC-MS congener analysis in complex matrices. Procure this specific standard to eliminate systematic error in regulatory environmental fate models and risk assessments.

Molecular Formula C10H2Cl6
Molecular Weight 334.8 g/mol
CAS No. 103426-96-6
Cat. No. B052931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7-Hexachloronaphthalene
CAS103426-96-6
Synonyms1,2,3,4,6,7-hexachlorinated naphthalene
1,2,3,4,6,7-hexachloronaphthalene
1,2,3,4,6,7-HxCN
PCN 66
Molecular FormulaC10H2Cl6
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C10H2Cl6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H
InChIKeyZRNSVEOEIWQEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / 1.2 ml / 1.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6,7-Hexachloronaphthalene (CAS 103426-96-6): Analytical Reference Standard for Dioxin-Like Toxicity and Bioaccumulation Studies


1,2,3,4,6,7-Hexachloronaphthalene (PCN-66) is a polychlorinated naphthalene (PCN) congener with six chlorine substitutions at positions 1,2,3,4,6,7 on the naphthalene ring [1]. It is a member of the dioxin-like compound family that binds to and activates the aryl hydrocarbon receptor (AhR), leading to a cascade of toxicological effects similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [2]. This congener is a persistent organic pollutant found in environmental matrices and biota, and is supplied primarily as an analytical reference standard for quantification in environmental monitoring, toxicological research, and method development [3].

Why Generic Substitution of 1,2,3,4,6,7-Hexachloronaphthalene in Toxicity and Bioaccumulation Studies Yields Erroneous Data


PCN congeners exhibit congener-specific toxicological and pharmacokinetic profiles that preclude generic substitution. The position and number of chlorine atoms dictate AhR binding affinity, metabolic stability, and tissue distribution. Even among hexachloronaphthalenes, PCN-66 (1,2,3,4,6,7) and PCN-67 (1,2,3,5,6,7) demonstrate a 5-fold difference in relative potency for CYP1A1 induction [1] and distinct hepatic retention kinetics in vivo [2]. Furthermore, their crystal structures differ in space group symmetry and unit cell parameters, directly impacting solid-state stability and analytical characterization [3]. Substituting one congener for another without accounting for these quantitative differences introduces systematic error into toxic equivalency factor (TEF) calculations, environmental fate models, and risk assessments.

Quantitative Differentiation Evidence for 1,2,3,4,6,7-Hexachloronaphthalene (PCN-66) vs. Comparators


PCN-66 Exhibits 5-Fold Higher Relative Potency for CYP1A1 Induction than Its Isomer PCN-67 in Rat Hepatocytes

In a 14-day repeat-dose study in female Harlan Sprague-Dawley rats, PCN-66 demonstrated a relative potency (REP) range of 0.0015–0.0072 for CYP1A1 induction compared to TCDD, while its isomer PCN-67 exhibited a REP range of only 0.00029–0.00067 [1]. This 5-fold difference in potency directly impacts the assignment of toxic equivalency factors (TEFs) and the accuracy of dioxin-like toxicity risk assessments.

Dioxin-like toxicity AhR agonism Relative potency Toxic equivalency factor

PCN-66 and PCN-67 Are Selectively Retained in Rat Liver with Liver/Adipose Concentration Ratios Exceeding 10

In rats orally dosed with Halowax 1014, both PCN-66 and PCN-67 exhibited selective hepatic retention, with liver/adipose tissue concentration ratios reported as 'remarkably high' and exceeding 10 after 120 days [1]. This selective hepatic sequestration distinguishes these two congeners from other PCNs and indicates that they undergo enterohepatic recirculation or protein binding in the liver.

Bioaccumulation Tissue distribution Toxicokinetics Hepatic retention

Crystallographic Distinction: PCN-66 and PCN-67 Adopt Different Crystal Packing Arrangements

Single-crystal X-ray diffraction reveals that PCN-66 crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.71 Å, b = 3.828 Å, c = 20.45 Å, β = 97.8°, and Z = 4 [1]. The crystal structures of PCN-66 and PCN-67 are distinct, with different intermolecular interactions and packing motifs that influence melting point, solubility, and solid-state stability.

X-ray crystallography Solid-state characterization Polymorphism Analytical standard purity

Vaporization Enthalpy of PCN-66: 84.5 kJ/mol at 373 K Provides Thermodynamic Baseline for Environmental Fate Modeling

The enthalpy of vaporization (ΔvapH) of PCN-66 has been experimentally determined as 84.5 kJ/mol at 373 K via gas chromatographic retention time measurements over a temperature range of 323–423 K [1]. This value serves as a critical input parameter for multimedia environmental fate models (e.g., the fugacity-based EQC model) that predict partitioning between air, water, and soil.

Environmental fate Volatilization Thermodynamics Gas chromatography

Optimal Research and Industrial Use Cases for 1,2,3,4,6,7-Hexachloronaphthalene (PCN-66) Analytical Standard


Calibration and Quantification in Dioxin-Like Toxicity Equivalency (TEQ) Assessments

PCN-66 is an essential calibration standard for quantifying the contribution of hexachloronaphthalenes to total dioxin-like activity in environmental and biological samples. Its experimentally derived relative potency (REP) range of 0.0015–0.0072 relative to TCDD [1] enables accurate calculation of toxic equivalency quotients (TEQs) when used as a reference compound in cell-based bioassays (e.g., DR-CALUX) or chemical analysis coupled with REP-weighted summation.

Method Development and Validation for GC-MS Analysis of PCNs in Biota and Sediment

The distinct gas chromatographic retention behavior of PCN-66, including its Kovats retention index of 2378 on a DB-5 column [2], makes it a critical compound for developing and validating GC-MS methods for congener-specific analysis of PCNs in complex matrices such as fish liver, bird eggs, and marine sediments.

Toxicokinetic Studies of Hepatic Sequestration and Biliary Excretion

The selective and persistent retention of PCN-66 in rodent liver, with liver/adipose ratios exceeding 10 [3], makes this congener a model compound for investigating mechanisms of hepatic sequestration, enterohepatic recirculation, and the role of hepatic binding proteins (e.g., CYP1A2) in the toxicokinetics of planar halogenated aromatics.

Quality Control and Identity Confirmation via X-ray Powder Diffraction

The published single-crystal X-ray diffraction data for PCN-66 (space group P2₁/c, a = 14.71 Å, b = 3.828 Å, c = 20.45 Å, β = 97.8°) [4] provide a definitive fingerprint for identity confirmation and purity assessment of neat reference standards using X-ray powder diffraction (XRPD). This is particularly valuable for distinguishing PCN-66 from its isomer PCN-67 in the absence of chromatographic separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4,6,7-Hexachloronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.